molecular formula C7H6INO3 B12059529 2-Iodylbenzamide CAS No. 649555-04-4

2-Iodylbenzamide

Cat. No.: B12059529
CAS No.: 649555-04-4
M. Wt: 279.03 g/mol
InChI Key: LAUULDMKOCSHGZ-UHFFFAOYSA-N
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Description

2-Iodylbenzamide is a benzamide derivative featuring an iodine(V)-oxyl (iodyl, I=O) group at the ortho position of the benzamide core. The iodyl group (I=O) distinguishes it from simpler iodo (I) or amino (-NH₂) substituents, likely enhancing its oxidative reactivity and stability in catalytic or synthetic applications .

Properties

CAS No.

649555-04-4

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

2-iodylbenzamide

InChI

InChI=1S/C7H6INO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H2,9,10)

InChI Key

LAUULDMKOCSHGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)I(=O)=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Iodylbenzamide typically involves the oxidation of 2-iodobenzamide. One common method includes the use of polymer-supported reagents to facilitate the oxidation process. For instance, polymer-bound this compound can be prepared by cross-linking with divinylbenzene . The reaction conditions often involve mild oxidizing agents to ensure the selective oxidation of the iodo group to the iodyl group.

Chemical Reactions Analysis

2-Iodylbenzamide undergoes various chemical reactions, primarily oxidation and substitution reactions. As an oxidant, it is used to convert primary alcohols to aldehydes and secondary alcohols to ketones . Common reagents used in these reactions include mild oxidizing agents such as polymer-supported iodylbenzene. The major products formed from these reactions are aldehydes and ketones, depending on the starting alcohol.

Scientific Research Applications

2-Iodylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodylbenzamide as an oxidant involves the transfer of oxygen atoms to the substrate. The iodyl group (IO2) in this compound is highly electrophilic, facilitating the oxidation of alcohols to aldehydes or ketones. The molecular targets include hydroxyl groups in alcohols, which are oxidized to carbonyl groups under mild conditions .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

  • 2-Iodo-6-methoxybenzamide : Substituted with iodine (I) and methoxy (-OCH₃) groups.
  • 2-Aminobenzamide: Features an amino (-NH₂) group, widely studied for antimicrobial activity.
  • 2-Acetamidobenzamide : Includes an acetamido (-NHCOCH₃) group, influencing crystallinity and polymorphism.
  • 2-Iodo-N-isopropyl-5-methoxybenzamide: A catalyst with iodo and methoxy substituents, noted for environmental benignity.

Key Comparative Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Reactivity
2-Iodylbenzamide* C₇H₆INO₃ 287.04 (theor.) Iodyl (I=O) Oxidative catalysis (hypothesized)
2-Iodo-6-methoxybenzamide C₈H₈INO₂ 277.06 Iodo, methoxy Intermediate in organic synthesis
2-Aminobenzamide C₇H₈N₂O 136.15 Amino (-NH₂) Antimicrobial agents
2-Acetamidobenzamide C₉H₁₀N₂O₂ 178.19 Acetamido (-NHCOCH₃) Polymorphism studies
2-Iodo-N-isopropyl-5-methoxybenzamide C₁₂H₁₅INO₂ 332.16 Iodo, methoxy, isopropyl Environmentally benign catalyst
Reactivity and Catalytic Performance
  • This compound: The iodyl group (I=O) is expected to confer strong oxidative properties, making it a candidate for catalytic oxidation reactions.
  • 2-Aminobenzamide Derivatives: These exhibit antimicrobial activity, with N-hydroxy variants showing enhanced efficacy against bacterial strains .
Physical Properties
  • Crystallinity : 2-Acetamidobenzamide displays polymorphism, impacting its solubility and formulation in pharmaceuticals . In contrast, iodo-substituted benzamides like 2-Iodo-6-methoxybenzamide exhibit stable crystalline structures due to halogen bonding .
Environmental Impact

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